molecular formula C13H22N2O2 B1384792 trans-4-N-Boc-Aminomethyl-cyclohexanecarbonitrile CAS No. 473923-79-4

trans-4-N-Boc-Aminomethyl-cyclohexanecarbonitrile

Cat. No. B1384792
M. Wt: 238.33 g/mol
InChI Key: KOFJDBKWKCOOLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-4-N-Boc-Aminomethyl-cyclohexanecarbonitrile is a specialty product for proteomics research . It is an antifibrinolytic agent that inhibits plasmin-induced fibrinolysis . It is used in various hemorrhagic diseases and abnormal bleeding in operations . It is also used as a lysine analogue to characterize binding sites in plasminogen .


Molecular Structure Analysis

The molecular formula of trans-4-N-Boc-Aminomethyl-cyclohexanecarbonitrile is C13H22N2O2 . The molecular weight is 242.36 .


Physical And Chemical Properties Analysis

Trans-4-N-Boc-Aminomethyl-cyclohexanecarbonitrile is a white to yellow solid . It has a molecular weight of 238.33 . The storage temperature is room temperature .

Scientific Research Applications

Enantiomeric Purity in β-Amino Acids

Trans-4-N-Boc-Aminomethyl-cyclohexanecarbonitrile is relevant in the synthesis of enantiomerically pure β-amino acids. These acids are important for constructing helical β-peptides. Research demonstrates that these amino acids can be derived from trans-cyclohexane-1,2-dicarboxylic acid through a process involving cyclization, amide formation, and Hofmann-type degradation. The N-BOC derivative, in particular, can be prepared with good overall yield through a one-pot procedure directly from trans-cyclohexane-1,2-dicarboxylic acid (Berkessel, Glaubitz, & Lex, 2002).

Molecular Dynamics in Liquid Crystals

Trans-4-N-Boc-Aminomethyl-cyclohexanecarbonitrile is used in molecular dynamics simulation studies. One study investigated the structural properties of a related compound, trans-4-(trans-4-n-pentylcyclohexyl)cyclohexylcarbonitrile, in liquid crystals. The research found significant changes in molecular length and thickness between isotropic and nematic phases (Wilson & Allen, 1992).

Synthesis of Aminobicyclo[2.2.2]octane-2-carboxylic Acids

Another application is in the synthesis of enantiopure trans-N-Boc-3-aminobicyclo[2.2.2]octane-2-carboxylic acids. These compounds are obtained through the [4+2] cycloaddition of 1,3-cyclohexadiene to a chiral β-nitroacrylate. The study demonstrates an effective approach to synthesizing aminobicyclic acids, which are valuable in medicinal chemistry (Calmès, Escale, Didierjean, & Martínez, 2011).

Molecular Conformations in Aqueous Solution

Research on the molecular conformations of cis- and trans-4-aminomethyl-1-cyclohexanecarboxylic acids, which are structurally related to trans-4-N-Boc-Aminomethyl-cyclohexanecarbonitrile, provides insight into their zwitterionic forms in aqueous solutions. These conformations are significant for understanding the physical and chemical properties of such compounds in biological systems (Yanaka, Enomoto, Inoue, & Chǔjǒ, 1981).

Use in Heterobifunctional Linkers

The compound is also relevant in the synthesis of heterobifunctional linkers like Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), which have wide applications in chemistry and biotechnology. SMCC, derived from trans-4-(aminomethyl)cyclohexane carboxylic acid, is used in immunoassays, radio-labeling for tumor imaging, and therapeutic agent delivery (Leonard & Bruncková, 2012).

Safety And Hazards

Trans-4-N-Boc-Aminomethyl-cyclohexanecarbonitrile may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include wearing protective gloves, clothing, eye protection, and face protection . If it comes into contact with the skin, it should be washed off with plenty of soap and water .

properties

IUPAC Name

tert-butyl N-[(4-cyanocyclohexyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c1-13(2,3)17-12(16)15-9-11-6-4-10(8-14)5-7-11/h10-11H,4-7,9H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOFJDBKWKCOOLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC(CC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650656
Record name tert-Butyl [(4-cyanocyclohexyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-4-N-Boc-Aminomethyl-cyclohexanecarbonitrile

CAS RN

473923-79-4
Record name tert-Butyl [(4-cyanocyclohexyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-{[rac-(1r,4r)-4-cyanocyclohexyl]methyl}carbamate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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